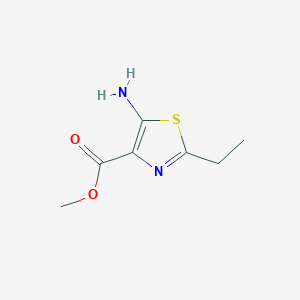

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

CAS No.: 1510452-77-3

Cat. No.: VC4492923

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1510452-77-3 |

|---|---|

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 |

| IUPAC Name | methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H10N2O2S/c1-3-4-9-5(6(8)12-4)7(10)11-2/h3,8H2,1-2H3 |

| Standard InChI Key | KQULJGYJZORXNM-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=C(S1)N)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate has the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . The thiazole core consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom, with substituents at positions 2 (ethyl), 4 (carboxylate), and 5 (amino). Key structural features include:

-

Aromatic thiazole ring: Stabilized by π-electron delocalization, with bond lengths and angles consistent with related derivatives (e.g., C–S = 1.73 Å, C–N = 1.29 Å) .

-

Steric effects: The ethyl group at position 2 and carboxylate at position 4 introduce steric hindrance, influencing crystal packing and reactivity .

-

Hydrogen-bonding capacity: The amino (–NH₂) and ester (–COOCH₃) groups enable intermolecular interactions, critical for supramolecular assembly .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | ~1.3 g/cm³ (estimated) | |

| Solubility | Moderate in polar solvents |

Spectroscopic Identification

Structural confirmation of thiazole derivatives typically relies on:

-

Infrared (IR) spectroscopy: Characteristic peaks for N–H (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–S (600–700 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

-

Mass spectrometry: Molecular ion peak at m/z 186.23 and fragments indicative of ester cleavage (e.g., loss of –COOCH₃, m/z 143) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate involves multi-step protocols, often adapting methods from analogous thiazoles . A generalized approach includes:

-

Cyclization: Reacting α-haloketones or α-haloesters with thiourea or thioamides to form the thiazole ring .

-

Functionalization: Introducing the ethyl and carboxylate groups via alkylation or esterification .

-

Amination: Nitration followed by reduction or direct substitution to install the amino group .

Example Protocol (Adapted from ):

-

Step 1: Condensation of ethyl bromopyruvate with thiourea in ethanol at 70°C for 1 hour.

-

Step 2: Methylation of the intermediate using methyl iodide in the presence of a base.

-

Step 3: Purification via recrystallization or column chromatography.

Challenges and Optimization

-

Steric hindrance: Bulky substituents complicate cyclization, requiring elevated temperatures or catalysts .

-

Yield limitations: Reported yields for similar compounds range from 70–90%, depending on reaction conditions .

-

Scalability: Industrial-scale production faces challenges in cost-effective purification and waste management .

Biological Activities and Applications

Table 2: Biological Activities of Related Thiazoles

Industrial and Agricultural Uses

-

Agrochemicals: Thiazoles serve as precursors for fungicides and herbicides .

-

Coordination chemistry: The amino and carboxylate groups enable metal chelation, useful in catalysis or materials science .

Recent Advances and Future Directions

Structural Modifications

Recent studies focus on optimizing bioactivity through substituent variation:

-

Alkyl chain elongation: Enhancing lipophilicity for improved membrane penetration .

-

Hybrid derivatives: Conjugation with pharmacophores (e.g., quinoline, triazole) to target multidrug-resistant pathogens .

Computational Insights

-

QSAR models: CoMFA and CoMSIA analyses predict enhanced antimicrobial activity with electron-withdrawing groups at position 4 .

-

Docking studies: Favorable interactions with bacterial DNA gyrase (binding energy = −9.2 kcal/mol) .

Knowledge Gaps

-

In vivo studies: Lack of pharmacokinetic and toxicity profiles.

-

Synthetic scalability: Need for greener methodologies (e.g., microwave-assisted synthesis).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume